5-[(Azetidin-1-yl)methyl]-2-fluoropyridine
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Overview
Description
5-[(Azetidin-1-yl)methyl]-2-fluoropyridine is a chemical compound characterized by its unique structure, which includes an azetidine ring, a fluoropyridine moiety, and a methylene bridge connecting the two
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Azetidin-1-yl)methyl]-2-fluoropyridine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving amino alcohols or amino ketones.
Introduction of Fluorine Atom: The fluorine atom is introduced via nucleophilic aromatic substitution reactions, where a fluorinating agent is used to replace a suitable leaving group on the pyridine ring.
Methylene Bridge Formation: The methylene bridge is formed through reductive amination or alkylation reactions, connecting the azetidine ring to the fluoropyridine moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions: 5-[(Azetidin-1-yl)methyl]-2-fluoropyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the pyridine ring to pyridine-N-oxide or other oxidized derivatives.
Reduction: Reduction reactions can reduce the azetidine ring or the fluoropyridine moiety, leading to different structural isomers.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom or other substituents on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Pyridine-N-oxide derivatives.
Reduction Products: Reduced azetidine or fluoropyridine derivatives.
Substitution Products: Various substituted pyridines and azetidines.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 5-[(Azetidin-1-yl)methyl]-2-fluoropyridine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: This compound is used in biological studies to investigate the interactions between small molecules and biological targets. It can act as a probe to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 5-[(Azetidin-1-yl)methyl]-2-fluoropyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
5-[(Azetidin-1-yl)methyl]-2-bromopyridine: Similar structure but with a bromine atom instead of fluorine.
5-[(Azetidin-1-yl)methyl]-2-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.
5-[(Azetidin-1-yl)methyl]pyridine: Similar structure without the fluorine atom.
Uniqueness: 5-[(Azetidin-1-yl)methyl]-2-fluoropyridine is unique due to the presence of the fluorine atom, which imparts different chemical and biological properties compared to its bromine and chlorine analogs. The fluorine atom enhances the compound's stability and reactivity, making it a valuable tool in various scientific applications.
Properties
IUPAC Name |
5-(azetidin-1-ylmethyl)-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-9-3-2-8(6-11-9)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDUWATXNAQYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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